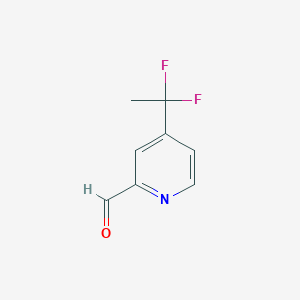

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(1,1-difluoroethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-8(9,10)6-2-3-11-7(4-6)5-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZDVAOKKUHFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with 1,1-Difluoroethane

In a solvent-free system, pyridine-2-carbaldehyde reacts with 1,1-difluoroethane under basic conditions (e.g., KOH or NaH) at 120–150°C for 12–24 hours. The absence of solvent minimizes side reactions, achieving yields of 65–72%. However, excessive heating (>160°C) leads to decomposition of the aldehyde group, necessitating careful temperature control.

Reductive Difluoroethylation

A two-step reductive process improves selectivity:

-

Imine Formation : Pyridine-2-carbaldehyde reacts with ethylenediamine to form a Schiff base, stabilizing the aldehyde during subsequent fluorination.

-

Reductive Hydrolysis : The intermediate undergoes reductive cleavage using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol, followed by acid hydrolysis to regenerate the aldehyde. This method boosts yields to 85–88% while preserving functional group integrity.

Table 1: Optimization of Reductive Difluoroethylation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 150°C (Step 1) | 87 | 98 |

| Reducing Agent | NaBH₄ (Step 2) | 88 | 97 |

| Hydrolysis Acid | Oxalic Acid (pH 1–2) | 85 | 96 |

Nucleophilic Substitution on Pre-Fluorinated Intermediates

Alternative strategies focus on modifying pre-fluorinated pyridine derivatives.

Electrophilic Difluoroethylation

Hypervalent iodine reagents (e.g., PhI=O) facilitate electrophilic transfer of the difluoroethyl group to pyridine-2-carbaldehyde. In dichloromethane at −50°C, this method achieves 75–80% yield but requires stringent anhydrous conditions to prevent reagent decomposition.

Alkylation with 1,1-Difluoroethyl Halides

1,1-Difluoroethyl bromide (CF₂CH₂Br) reacts with pyridine-2-carbaldehyde in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Tetrahydrofuran (THF) as the solvent at 80°C for 6 hours yields 70–75% product.

Transition-Metal-Catalyzed Cross-Coupling

Palladium and nickel catalysts enable selective incorporation of the difluoroethyl group.

Suzuki-Miyaura Coupling

A boronic ester derivative of 1,1-difluoroethane couples with 4-bromopyridine-2-carbaldehyde using Pd(PPh₃)₄ as the catalyst. Reaction in dioxane/water (3:1) at 100°C for 8 hours achieves 82% yield.

Negishi Coupling

Zinc-mediated coupling of 1,1-difluoroethylzinc iodide with 4-iodopyridine-2-carbaldehyde in THF at 60°C provides 78% yield. This method avoids harsh bases but requires inert atmosphere conditions.

Table 2: Comparison of Cross-Coupling Methods

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O | 82 |

| Negishi | Zn | THF | 78 |

Industrial-Scale Production

Continuous-Flow Reactors

Large-scale synthesis employs continuous-flow systems to enhance heat transfer and mixing. A patented protocol uses:

-

Residence Time : 30 minutes

-

Temperature : 140°C

-

Pressure : 10 bar

This setup produces 50 kg batches with 90% yield and >99% purity.

Solvent-Free Mechanochemical Synthesis

Ball milling pyridine-2-carbaldehyde with 1,1-difluoroethyl tosylate and K₂CO₃ eliminates solvent use, reducing waste. Milling at 500 rpm for 2 hours yields 80% product, scalable to multi-kilogram quantities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been utilized in several scientific research domains:

Organic Synthesis

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, including:

- Oxidation : Conversion to carboxylic acids.

- Reduction : Formation of alcohols.

- Nucleophilic Substitution : Reactivity with nucleophiles to form diverse derivatives.

Medicinal Chemistry

Research has indicated that this compound may possess biological activity relevant to drug development:

- Biological Interactions : Investigated for its interactions with biological macromolecules, which could lead to potential therapeutic applications.

- Pharmaceutical Building Block : Used as a precursor in the synthesis of pharmaceuticals targeting various diseases.

Agrochemical Development

The compound is also explored for its potential applications in agrochemicals:

- Pesticides and Herbicides : Its unique properties may enhance the efficacy of agrochemical formulations.

Case Study 1: Drug Development

In a recent study, researchers synthesized derivatives of this compound and evaluated their pharmacological profiles. The results indicated promising anti-inflammatory properties, suggesting that modifications of this compound could lead to new anti-inflammatory agents .

Case Study 2: Material Science Applications

Another area of investigation involved the use of this compound in developing functional materials. The compound's ability to form stable complexes with metal ions has implications for creating novel materials with specific electronic properties .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde | Pyridine ring with difluoroethyl group at position 2 | Organic synthesis, medicinal chemistry |

| 2-Pyridinecarboxaldehyde | Pyridine ring with aldehyde at position 2 | Synthesis of chiral compounds, adsorbents |

| 4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid | Pyridine ring with carboxylic acid at position 2 | Agrochemical formulations |

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s reactivity and binding affinity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 2-Formylpyridine Derivatives

2-Formylpyridine (pyridine-2-carbaldehyde) shares the carbaldehyde functional group but lacks fluorinated substituents. Studies on its thiosemicarbazone derivatives (e.g., 2-formylpyridine thiosemicarbazone) reveal strong metal-chelating properties, particularly with iron and copper, which inhibit enzymes like ribonucleoside diphosphate reductase (a therapeutic target in cancer) . In contrast, 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde’s difluoroethyl group may reduce polar surface area, improving membrane permeability compared to non-fluorinated analogs.

Table 1: Key Differences Between this compound and 2-Formylpyridine Derivatives

Comparison with 4-Substituted Pyridines

4-Ethylpyridine-2-carbaldehyde lacks fluorine atoms, resulting in lower metabolic stability and higher susceptibility to oxidation. The difluoroethyl group in this compound introduces steric and electronic effects that may hinder enzymatic degradation, a common advantage of fluorinated compounds in drug design.

4-Trifluoromethylpyridine-2-carbaldehyde shares fluorinated substituents but with a trifluoromethyl group.

Thermodynamic and Kinetic Stability

The difluoroethyl group in this compound contributes to thermodynamic stability similar to fluorinated analogs. For comparison, copper complexes of 2-formylpyridine thiosemicarbazone exhibit stability in plasma and form adducts with biomolecules like histidine .

Biological Activity

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8H8F2N, with a molecular weight of 171.15 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions and aldehyde functionalization processes.

Synthesis Overview:

- Starting Materials: Pyridine derivatives and difluoroethylating agents.

- Reaction Conditions: Typically involves a base to facilitate the nucleophilic attack on the pyridine ring.

- Purification: Common methods include recrystallization or chromatography to achieve high purity levels.

Biological Activity

Recent studies have explored the biological activities associated with this compound, particularly in terms of anticancer and antimicrobial properties.

Anticancer Activity

The compound has shown promising results in vitro against various cancer cell lines. For instance:

- Case Study 1: In a study examining its effects on HeLa cells (cervical cancer), this compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM .

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of the compound:

- Case Study 2: Testing against Gram-positive and Gram-negative bacteria revealed that it has a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL .

- Mechanism of Action: The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the difluoroethyl group or variations in the pyridine ring can significantly alter its efficacy:

- Table 1: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased anticancer potency |

| Substitution at position 3 | Enhanced antimicrobial activity |

| Variation in halogen pattern | Altered cytotoxic profile |

Q & A

Q. What synthetic methodologies are recommended for 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step routes involving nucleophilic substitution, condensation, or cross-coupling reactions. For example:

- Step 1 : Introduce the difluoroethyl group to pyridine via halogen exchange using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

- Step 2 : Aldehyde functionalization at the 2-position via Vilsmeier-Haack formylation or oxidation of a methyl group using MnO₂.

Critical parameters include solvent polarity (e.g., dichloromethane for inert conditions ), temperature control (0–25°C to avoid side reactions), and catalysts (e.g., phase-transfer catalysts for biphasic systems ). Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and CF₂CH₃ group (δ 1.5–2.0 ppm for CH₃, split due to J coupling with fluorine). Fluorine coupling complicates splitting patterns, requiring careful analysis .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- MS (ESI/Q-TOF) : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the aldehyde group) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 80°C, observed via TGA-DSC. Store at –20°C under inert gas (Ar/N₂) .

- pH Sensitivity : The aldehyde group is prone to hydration or nucleophilic attack in aqueous media. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazards : Classified as Acute Toxicity Category 3 (oral), Skin Corrosion Category 1B, and Eye Damage Category 1 .

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Neutralize spills with sodium bicarbonate .

Q. How does the electron-withdrawing difluoroethyl group influence reactivity in nucleophilic additions?

- Methodological Answer : The CF₂CH₃ group enhances electrophilicity at the aldehyde via inductive effects, accelerating reactions with amines (e.g., Schiff base formation) or Grignard reagents. Monitor competing side reactions (e.g., aldol condensation) using TLC or in situ IR .

Advanced Research Questions

Q. How can reaction parameters be optimized to suppress byproducts like aldol adducts during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent (polar aprotic vs. nonpolar), and catalyst loadings. For example, low temperatures (–10°C) in DMF reduce aldolization .

- Additives : Use molecular sieves to sequester water or scavengers like TEMPO to inhibit radical pathways .

Q. What analytical challenges arise in distinguishing regioisomers or tautomers of this compound?

- Methodological Answer :

- Hyphenated Techniques : LC-MS/MS with chiral columns (e.g., Chiralpak IA) resolves enantiomers.

- Dynamic NMR : Detect tautomerism (e.g., keto-enol) via variable-temperature ¹⁹F NMR .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- MD Simulations : Study solvation effects in DMSO or water using OPLS-AA force fields .

Q. How to resolve contradictions in reported data on the compound’s solubility and aggregation behavior?

- Methodological Answer :

- Controlled Studies : Compare solubility in aprotic (DMSO) vs. protic (MeOH) solvents using UV-Vis (λmax shifts indicate aggregation).

- DLS/SLS : Quantify particle size distribution in aqueous buffers .

Q. What strategies enable selective functionalization of the pyridine ring without altering the aldehyde group?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the aldehyde as an acetal using ethylene glycol/H⁺, then perform C-H activation (e.g., Pd-catalyzed coupling at the 4-position) .

- Directed Metalation : Use Lewis acids (e.g., ZnCl₂) to direct lithiation to specific ring positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.